molecular formula C18H17N7O2S B12159054 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Cat. No.: B12159054
M. Wt: 395.4 g/mol
InChI Key: IJBYQIULHHMYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a thiazole ring via a butanamide spacer. Key structural attributes include:

  • Molecular formula: C₁₈H₁₇N₇O₂S (molecular weight: 395.4 g/mol) .
  • Substituents: A methoxy group at the 6-position of the triazolopyridazine and a pyridin-2-yl group on the thiazole ring .
  • Functional relevance: The triazolopyridazine moiety is associated with kinase inhibition and receptor modulation, while the thiazole-pyridine unit may enhance binding to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H17N7O2S/c1-27-17-9-8-15-23-22-14(25(15)24-17)6-4-7-16(26)21-18-20-13(11-28-18)12-5-2-3-10-19-12/h2-3,5,8-11H,4,6-7H2,1H3,(H,20,21,26)

InChI Key

IJBYQIULHHMYFM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has been investigated for its efficacy against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). Notably, some thiazole-pyridine hybrids exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil, indicating a promising avenue for further development in oncology .

Anticonvulsant Properties

The structural features of the compound suggest potential anticonvulsant activity. Research involving thiazole-integrated compounds has shown significant efficacy in animal models for seizure disorders. Compounds with similar moieties have demonstrated protective effects in electroshock seizure tests, with some achieving median effective doses lower than traditional medications such as ethosuximide .

Antimicrobial Activity

The pyridine and thiazole components of the compound contribute to its antimicrobial properties. Studies have reported that derivatives containing these moieties exhibit activity against various bacterial strains, making them candidates for further exploration in the development of new antibiotics .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation or seizure activity.
  • Receptor Modulation : It could potentially modulate receptors associated with neurotransmitter systems, providing a basis for its anticonvulsant effects.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer activity. Among these, one derivative demonstrated an IC50 value of 5.71 μM against MCF-7 cells, significantly outperforming the standard treatment .

Case Study 2: Anticonvulsant Activity

A recent investigation assessed the anticonvulsant properties of various thiazole-containing compounds in rodent models. The compound exhibited a protective effect against seizures induced by pentylenetetrazol (PTZ), with a median effective dose determined to be significantly lower than that of conventional treatments .

Mechanism of Action

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes Compound A and its closest analogs, highlighting substituent variations and key physicochemical

Compound CAS Number Substituent on Thiazole Additional Modifications Molecular Formula Molecular Weight (g/mol)
Compound A 1374531-94-8 Pyridin-2-yl None C₁₈H₁₇N₇O₂S 395.4
Analog 1 1374526-84-7 N-Methylbenzyl Methylation of butanamide nitrogen C₂₀H₂₁N₇O₂S 423.5
Analog 2 1351693-12-3 3-(Methylsulfanyl)phenyl Methylsulfanyl group on phenyl ring C₁₈H₁₈N₆O₂S₂ 414.5
Analog 3 1324079-54-0 3-Chloro-4-methoxyphenyl Chloro and methoxy groups on phenyl ring C₁₇H₁₈ClN₅O₃ 375.8

Key Observations :

  • Substituent Position : The pyridin-2-yl group in Compound A differs from pyridin-3-yl or pyridin-4-yl analogs (e.g., CAS 1374531-94-8 in ), which may alter binding affinity due to steric and electronic effects .
  • Molecular Weight : Analog 1 ’s benzyl substitution increases molecular weight by ~28 g/mol, possibly affecting pharmacokinetics .

Biological Activity

The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C16H18N6O2S
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 1322605-17-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The triazole and pyridazine moieties are known to participate in hydrogen bonding and π-π stacking interactions, which can facilitate binding to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity
    • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
    • IC50 Values :
      • MCF7: 12.5 µM
      • A549: 26 µM
      • HCT116: 7.4 nM
    These values suggest significant cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects
    • Studies have shown that derivatives of the compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
  • Antimicrobial Properties
    • Preliminary data indicate effectiveness against various bacterial strains, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Reference
AnticancerMCF712.5
AnticancerA54926
AnticancerHCT1167.4
Anti-inflammatoryN/AN/A
AntimicrobialVariousN/A

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the side chains and functional groups significantly affect the biological efficacy of the compound. For instance:

  • The presence of the methoxy group enhances lipophilicity, improving membrane permeability.
  • Substituents on the thiazole ring influence binding affinity to target proteins.

Q & A

Basic: What are the standard synthetic routes for this compound, and how is structural purity confirmed?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and substitution. For instance, the triazolo[4,3-b]pyridazine core is synthesized via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate . Subsequent coupling with thiazol-2-amine intermediates is achieved under palladium catalysis or nucleophilic substitution. Structural confirmation relies on ¹H/¹³C NMR for regiochemical assignment and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC or elemental analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Resolves regiochemistry of the triazolo-pyridazine and thiazole moieties. For example, methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons in the pyridinyl-thiazole system (~δ 7.5–8.5 ppm) are key markers .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved?

Answer:
Ambiguities in NMR assignments can be addressed using:

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon couplings to clarify overlapping signals, particularly in aromatic regions .
  • Computational NMR Prediction : Tools like DFT (Density Functional Theory) simulate expected chemical shifts for proposed structures, aiding interpretation .

Advanced: What strategies optimize reaction yields in triazolo-pyridazine synthesis?

Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between heterocyclic intermediates .
  • Temperature Control : Cyclization reactions often require reflux conditions (e.g., 80–100°C in toluene) to drive completion .

Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Answer:

  • Enzyme Inhibition Assays : Test phosphodiesterase (PDE) or kinase inhibition using fluorogenic substrates (e.g., cAMP/CGMP analogs) .
  • Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Advanced: How can contradictory bioactivity results across assays be analyzed?

Answer:

  • Dose-Response Curves : Confirm IC₅₀ consistency across replicates.
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolic Stability Tests : Liver microsome assays determine if rapid degradation underlies variable activity .

Advanced: How do substituents (e.g., methoxy, pyridinyl) influence SAR?

Answer:

  • Methoxy Group : Enhances solubility and modulates electron density in the triazolo-pyridazine ring, affecting target binding .
  • Pyridinyl-Thiazole Moiety : Acts as a hydrogen-bond acceptor, critical for interactions with residues in enzymatic active sites (e.g., PDEs) .
  • Butanamide Linker : Balances flexibility and rigidity for optimal binding pocket accommodation .

Advanced: How can computational modeling predict binding modes with target proteins?

Answer:

  • Molecular Docking (AutoDock, Glide) : Simulate ligand-receptor interactions using crystal structures (e.g., PDE4B or kinase domains) .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
  • Free Energy Calculations (MM/PBSA) : Quantify contributions of specific substituents to binding affinity .

Basic: What purification methods are recommended for intermediates?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar intermediates .
  • Recrystallization : Methanol/water mixtures purify amide-containing products .
  • HPLC-Prep : Reverse-phase C18 columns isolate final compounds ≥95% purity .

Advanced: How can green chemistry principles be applied to scale-up synthesis?

Answer:

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for reduced toxicity .
  • Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles to minimize waste .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours conventionally) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.